molecular formula C24H29FO6 B564426 6,7-Dehydro Triamcinolone Acetonide CAS No. 1893-84-1

6,7-Dehydro Triamcinolone Acetonide

Cat. No.: B564426
CAS No.: 1893-84-1
M. Wt: 432.488
InChI Key: JWPZLQJLMNKVAZ-JNQJZLCISA-N
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Scientific Research Applications

6,7-Dehydro Triamcinolone Acetonide has several applications in scientific research:

Mechanism of Action

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling triamcinolone acetonide . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

Using nanoparticle-based delivery systems for triamcinolone acetonide has been proposed as an alternative to intravitreal injections in the treatment of posterior segment diseases . From these novel delivery systems, topical liposomes have been the most promising strategy .

Chemical Reactions Analysis

6,7-Dehydro Triamcinolone Acetonide undergoes various chemical reactions, including:

    Oxidation: This reaction can further modify the steroid structure, potentially introducing additional functional groups.

    Reduction: Reduction reactions can reverse the dehydrogenation process, converting the compound back to its original form.

    Substitution: This reaction involves replacing one functional group with another, which can alter the compound’s properties and reactivity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

6,7-Dehydro Triamcinolone Acetonide is unique due to the presence of the double bond at the 6,7 position. Similar compounds include:

    Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory properties.

    Triamcinolone Hexacetonide: Another derivative with enhanced potency and longer duration of action.

    Triamcinolone Diacetate: A derivative used for its specific pharmacokinetic properties.

Compared to these compounds, this compound offers unique structural features that may influence its biological activity and therapeutic potential .

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17,19-trien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h5-9,15-17,19,26,28H,10-12H2,1-4H3/t15-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPZLQJLMNKVAZ-JNQJZLCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4C=CC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)C=CC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652535
Record name (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1893-84-1
Record name (4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-6b-(hydroxyacetyl)-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,6b,9a,10,10a,10b-decahydro-2H,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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